![molecular formula C5H8N4O B14482206 N-[(1H-Imidazol-5-yl)methyl]urea CAS No. 66247-85-6](/img/structure/B14482206.png)
N-[(1H-Imidazol-5-yl)methyl]urea
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Overview
Description
N-[(1H-Imidazol-5-yl)methyl]urea is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Imidazol-5-yl)methyl]urea typically involves the reaction of imidazole derivatives with urea. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . Another approach involves the reaction of imidazole with isocyanates or carbamates under appropriate conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale synthesis techniques, such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia . This method is advantageous due to its scalability and efficiency in producing imidazole derivatives.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-Imidazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole derivatives to imidazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
N-[(1H-Imidazol-5-yl)methyl]urea and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of N-[(1H-Imidazol-5-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: An imidazole derivative used as a solvent and a precursor to ionic liquids.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Evaluated for anti-tubercular activity.
Metronidazole: A well-known antimicrobial agent containing an imidazole ring.
Uniqueness
N-[(1H-Imidazol-5-yl)methyl]urea is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
N-[(1H-Imidazol-5-yl)methyl]urea is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of imidazole derivatives with urea or isocyanates. The general synthetic pathway can be summarized as follows:
- Starting Materials : Imidazole and urea.
- Reaction Conditions : The reaction is usually conducted in a solvent such as DMF (N,N-Dimethylformamide) under controlled temperature.
- Product Isolation : The product is purified through recrystallization or chromatography.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of imidazole, including this compound, can inhibit the growth of various bacterial strains, notably:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.03–0.06 μg/mL |
This compound | Helicobacter pylori | 0.25–1 μg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .
Anti-Urease Activity
The compound has also been investigated for its ability to inhibit urease, an enzyme critical for the survival of Helicobacter pylori. Inhibition of urease can lead to decreased colonization of this pathogen in gastric mucosa. The IC50 values for various imidazole derivatives indicate that this compound has competitive inhibition characteristics:
Compound | IC50 (μM) | Comparison |
---|---|---|
This compound | 2.94 ± 0.05 | 8-fold more potent than thiourea |
This competitive inhibition suggests that the compound binds effectively to the active site of urease, blocking its activity and potentially leading to therapeutic effects against H. pylori infections .
Induction of Apoptosis
Research indicates that this compound may induce apoptosis in cancer cell lines. For instance, treatment with the compound resulted in increased percentages of early and late apoptotic cells in specific tumor models:
Concentration (IC50) | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|
IC50 | 10.2% | - |
2 × IC50 | 17.2% | - |
These results highlight the potential use of this compound in cancer therapy by promoting programmed cell death in malignant cells .
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of various imidazole derivatives, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition against S. aureus and E. coli, suggesting broad-spectrum antimicrobial activity.
Case Study 2: Urease Inhibition in Clinical Isolates
A clinical study focused on the efficacy of this compound against clinical isolates of H. pylori. The compound showed promising results in reducing urease activity, indicating its potential role as a therapeutic agent in treating gastric infections.
Properties
CAS No. |
66247-85-6 |
---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1H-imidazol-5-ylmethylurea |
InChI |
InChI=1S/C5H8N4O/c6-5(10)8-2-4-1-7-3-9-4/h1,3H,2H2,(H,7,9)(H3,6,8,10) |
InChI Key |
UIJUCRDFUSFUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CNC(=O)N |
Origin of Product |
United States |
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